molecular formula C7H14N2O3S B1666835 Aldicarb sulfoxide CAS No. 1646-87-3

Aldicarb sulfoxide

Cat. No. B1666835
CAS RN: 1646-87-3
M. Wt: 206.27 g/mol
InChI Key: BXPMAGSOWXBZHS-WEVVVXLNSA-N
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Description

Aldicarb sulfoxide is a cholinesterase inhibitor in insects, formed from Temik during initial oxidation . It is persistent in soil and is rapidly translocated in plants . It is a systemic pesticide used to control nematodes in soil and insects and mites on a variety of crops .


Synthesis Analysis

Aldicarb sulfoxide is a primary transformation product from aldicarb . The method reported used acetonitrile/water extraction and HPLC postcolumn derivitization to determine aldicarb, ASX, and ASN from avian excreta and from gastrointestinal (GI) tissue .


Molecular Structure Analysis

The molecular formula of Aldicarb sulfoxide is C7H14N2O3S . Its molecular weight is 206.27 g/mol .


Chemical Reactions Analysis

Aldicarb is converted to the sulfoxide and sulfone . Aldicarb sulfoxide is a more potent inhibitor of acetylcholinesterase than aldicarb itself .


Physical And Chemical Properties Analysis

Aldicarb sulfoxide is a carbamate pesticide . It is characterized as a highly toxic colorless or white crystalline solid with a slightly sulfurous odor .

Safety And Hazards

Aldicarb sulfoxide is toxic if swallowed, in contact with skin, causes serious eye irritation, and is toxic if inhaled . It is also very toxic to aquatic life .

Future Directions

The World Health Organization (WHO) has published guidelines for drinking-water quality (GDWQ) that include fact sheets on chemical contaminants, based on comprehensive review documents . These fact sheets summarize the information on occurrence and health effects of the chemicals covered, presenting guideline values where these have been derived and the basis for their derivation .

properties

IUPAC Name

[(E)-(2-methyl-2-methylsulfinylpropylidene)amino] N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O3S/c1-7(2,13(4)11)5-9-12-6(10)8-3/h5H,1-4H3,(H,8,10)/b9-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXPMAGSOWXBZHS-WEVVVXLNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C=NOC(=O)NC)S(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(/C=N/OC(=O)NC)S(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Aldicarb sulfoxide

CAS RN

1646-87-3
Record name Aldicarb sulfoxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001646873
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (Z)-(2-methanesulfinyl-2-methylpropylidene)amino N-methylcarbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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